2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide
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Overview
Description
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrole ring, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide with appropriate reagents.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate aldehyde with an amine in the presence of an acid catalyst.
Coupling of the Rings: The oxadiazole and pyrrole rings are then coupled together using a suitable coupling reagent, such as DCC (dicyclohexylcarbodiimide), under mild conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using a chlorinated benzene derivative.
Final Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the oxadiazole ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Coupling Reagents: DCC (dicyclohexylcarbodiimide).
Catalysts: Acid catalysts for ring formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives .
Scientific Research Applications
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer, antiviral, and antibacterial activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new therapeutic agents.
Material Science: Due to its unique structural properties, it is also investigated for use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione.
Pyrrole Derivatives: Compounds with similar pyrrole rings, such as N-methylpyrrole-2-carboxamide.
Uniqueness
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide is unique due to its combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structural complexity allows for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-25(17-9-3-2-4-10-17)19(27)14-26-12-6-11-18(26)21-23-20(24-28-21)15-7-5-8-16(22)13-15/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIDFCKRTRCJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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